

Cinnamyl acetoacetate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Cinnamyl acetoacetate

Cat. No.: B8749373

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An In-depth Technical Guide to Cinnamyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **cinnamyl acetoacetate**, detailing its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and key chemical characteristics.

Chemical Structure and IUPAC Name

Cinnamyl acetoacetate is an organic ester with the molecular formula $C_{13}H_{14}O_3$.^[1] Structurally, it is formed from the esterification of cinnamyl alcohol with acetoacetic acid.^[1] This structure incorporates a cinnamyl group attached to an acetoacetate unit.^[1]

The IUPAC name for this compound is 3-oxobutanoic acid 3-phenyl-2-propenyl ester.^[2]

Chemical Structure:

Physicochemical Properties

The key quantitative data for **cinnamyl acetoacetate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	57582-46-4	[1][2][3]
Molecular Formula	C ₁₃ H ₁₄ O ₃	[1][2]
Molecular Weight	218.25 g/mol	[1]
Appearance	Pale yellow, clear liquid or white powder	[3]
Odor	Characteristic, aromatic, sweet, and slightly spicy	[3]
Boiling Point	~318.0 - 359 °C @ 760 mmHg	[1][3]
Melting Point	74.4 °C	[3]
Flash Point	158.33 - 158.6 °C	[1][3]
Density	1.108 g/cm ³	[3]
Vapor Pressure	0.000254 mmHg @ 25°C	[3]
Solubility in Water	1060 g/l @ 25°C	[3]
logP (o/w)	1.78 - 2.695 (estimated)	[1][3]

Experimental Protocols

3.1. Synthesis of Cinnamyl Acetoacetate

Cinnamyl acetoacetate can be synthesized through several methods, with direct esterification and transesterification being the most common.

a) Direct Esterification (Fischer-Speier Method)

This method involves the acid-catalyzed reaction between cinnamyl alcohol and acetoacetic acid.[1]

- Reactants: Cinnamyl alcohol, Acetoacetic acid.
- Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1]

- Procedure:
 - Cinnamyl alcohol and a slight excess of acetoacetic acid are dissolved in a suitable solvent (e.g., toluene).
 - A catalytic amount of the strong acid is added to the mixture.
 - The reaction mixture is heated to reflux, and the water produced is removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.^[1]
 - The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
 - The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
 - The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure **cinnamyl acetoacetate**.

b) Transesterification

This highly effective method involves the reaction of a simple alkyl acetoacetate (like ethyl acetoacetate) with cinnamyl alcohol in the presence of a catalyst.^[1]

- Reactants: Ethyl acetoacetate, Cinnamyl alcohol.
- Catalyst: Can be acid-catalyzed (as above) or enzyme-catalyzed (e.g., lipase).^{[1][4]}
- Procedure:
 - Ethyl acetoacetate and cinnamyl alcohol are mixed, often in a solvent-free system if using enzymatic catalysis.^{[4][5]}
 - The catalyst is added to the mixture.

- The mixture is heated (e.g., to 60 °C for enzymatic reactions) to facilitate the reaction.^[5] The byproduct, ethanol, is removed to shift the equilibrium.
- Reaction progress is monitored as described above.
- Workup and purification steps are similar to the direct esterification method.

3.2. Spectroscopic Analysis (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of **cinnamyl acetoacetate** and studying its keto-enol tautomerism.^[1]

- **Sample Preparation:** A small amount of the purified **cinnamyl acetoacetate** is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Data Acquisition:** The ¹H NMR spectrum is acquired using a standard NMR spectrometer.
- **Expected Signals:**
 - **Keto Form:** A singlet for the α-methylene protons (-CH₂-) is expected around 3.5 ppm.^[1]
 - **Enol Form:** A signal for the vinylic proton (=CH-) would appear further downfield, near 5.0 ppm. A highly deshielded signal for the enolic hydroxyl proton (-OH) could be observed as far downfield as 12 ppm due to intramolecular hydrogen bonding.^[1]
 - **Cinnamyl Group:** Signals corresponding to the aromatic protons of the phenyl ring and the vinylic protons of the propenyl group will be present in their characteristic regions.
 - **Methyl Group:** A singlet for the methyl protons of the acetoacetate moiety.

Key Chemical Characteristics and Reactivity

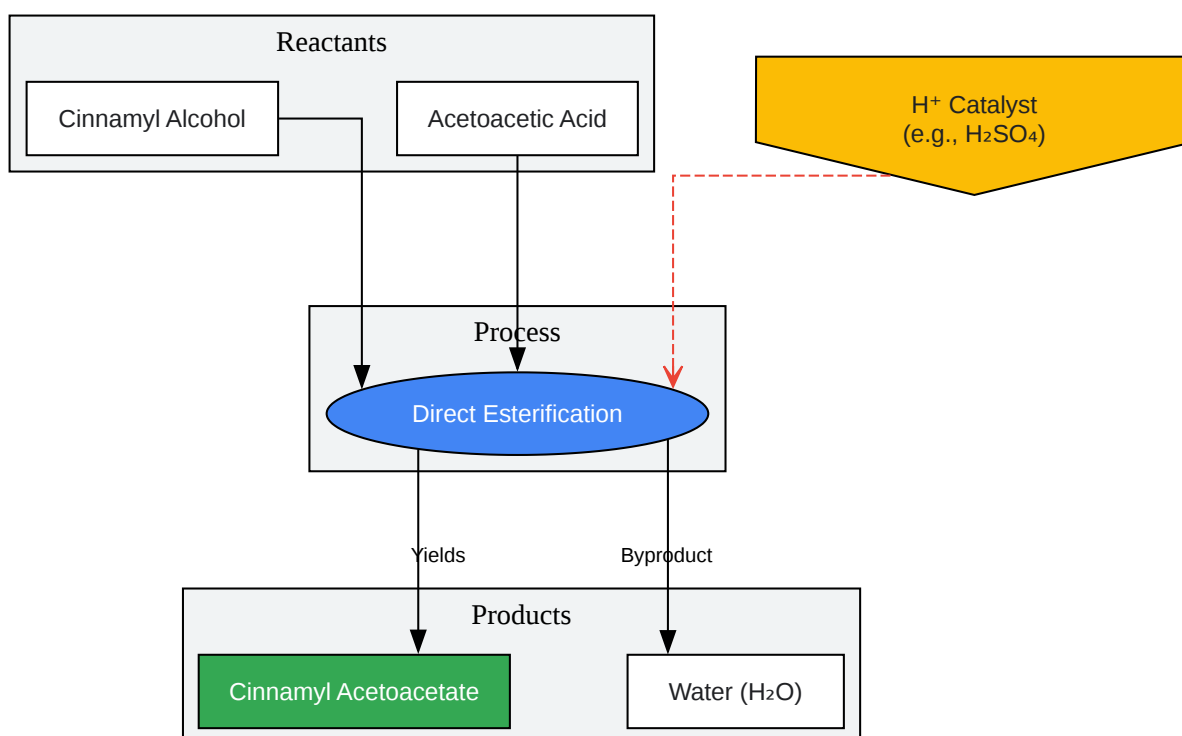
Cinnamyl acetoacetate possesses two highly reactive moieties: the β-keto ester group and the cinnamyl group.^[1]

- **Keto-Enol Tautomerism:** The acetoacetate portion exists in a dynamic equilibrium between its keto and enol forms.^[1] The enol form is stabilized by conjugation and intramolecular hydrogen bonding. This tautomerism is crucial as it dictates the compound's reactivity.^[1]

- **Acetoacetate Reactivity:** The α -carbon (between the two carbonyl groups) is acidic, allowing for easy deprotonation to form a resonance-stabilized enolate.[1] This enolate is an excellent nucleophile, making **cinnamyl acetoacetate** a valuable precursor in syntheses like the acetoacetic ester synthesis for producing ketones.[1]
- **Cinnamyl Group Reactivity:** The carbon-carbon double bond in the cinnamyl group is conjugated with the phenyl ring and is susceptible to various reactions, including catalytic hydrogenation (reduction to a single bond) and palladium-catalyzed allylation reactions.[1]

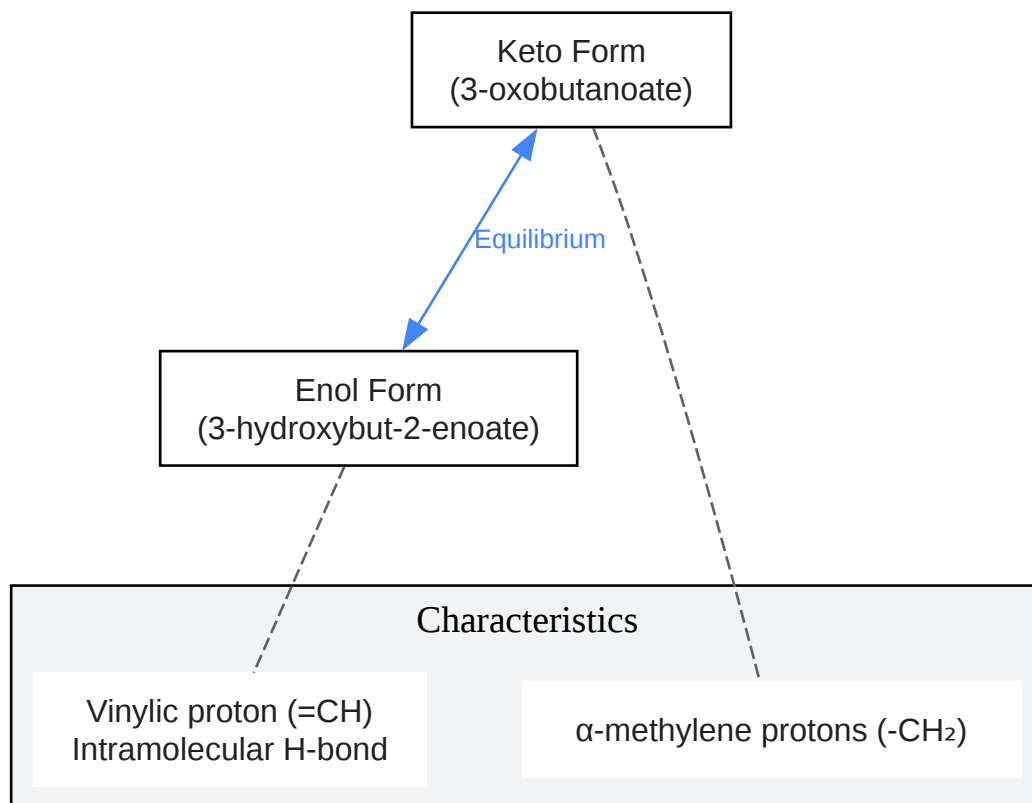
Visualizations

Below are diagrams illustrating key concepts related to **cinnamyl acetoacetate**.



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Caption: Direct esterification synthesis of **cinnamyl acetoacetate**.



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Caption: Keto-enol tautomerism in the acetoacetate moiety.

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